molecular formula C9H6Br2Cl2O B14527884 2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one CAS No. 62584-45-6

2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one

Cat. No.: B14527884
CAS No.: 62584-45-6
M. Wt: 360.85 g/mol
InChI Key: ZAZSOOHCTZFBFK-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 3-(4-chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one with bromine in chloroform. The reaction mixture is stirred for 24 hours, after which the excess chloroform is distilled off, and the precipitated compound is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one is unique due to its specific arrangement of bromine, chlorine, and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62584-45-6

Molecular Formula

C9H6Br2Cl2O

Molecular Weight

360.85 g/mol

IUPAC Name

2,3-dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H6Br2Cl2O/c10-7(9(11)13)8(14)5-1-3-6(12)4-2-5/h1-4,7,9H

InChI Key

ZAZSOOHCTZFBFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(Cl)Br)Br)Cl

Origin of Product

United States

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